molecular formula C9H11BrN2O B2923158 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one CAS No. 1936367-99-5

5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Cat. No.: B2923158
CAS No.: 1936367-99-5
M. Wt: 243.104
InChI Key: ICTHGEGIEHZWLD-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a cyclobutylmethyl substituent at the N2 position and a bromine atom at the C5 position of the pyridazinone ring. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive and antiplatelet effects . The bromine atom at C5 enhances the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), making it a valuable intermediate in medicinal chemistry . The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to smaller substituents.

Properties

IUPAC Name

5-bromo-2-(cyclobutylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-9(13)12(11-5-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHGEGIEHZWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the following steps:

  • Bromination: : The starting material, 2-(cyclobutylmethyl)pyridazin-3(2H)-one, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 5th position.

  • Cyclobutylmethylation: : The cyclobutylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3(2H)-pyridazinone with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

  • Oxidation and Reduction: : The pyridazinone ring can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.

  • Cyclization Reactions: : The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Various substituted pyridazinones depending on the nucleophile used.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazines.

Scientific Research Applications

5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Cyclobutylmethyl vs. Trifluoroethyl/Phenyl : The cyclobutylmethyl group (target compound) provides steric hindrance and moderate lipophilicity, whereas trifluoroethyl () enhances metabolic stability via electron withdrawal. Phenyl or fluorophenyl groups () enable π-π interactions but may reduce solubility.
  • Halogen Position: Bromine at C5 (target compound) vs. C6 () alters reactivity in cross-coupling reactions. For example, C5-brominated pyridazinones are more reactive in Sonogashira couplings than C6 analogs due to electronic effects .

Physicochemical Properties

  • Lipophilicity : Cyclobutylmethyl (logP ~2.5 estimated) is more lipophilic than trifluoroethyl (logP ~1.8) but less than phenyl groups (logP ~3.0), impacting membrane permeability.
  • Metabolic Stability : Trifluoroethyl groups () resist oxidative metabolism, whereas cyclobutylmethyl may undergo slower hepatic clearance.

Biological Activity

5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, identified by its molecular formula C9H11BrN2OC_9H_{11}BrN_2O and a molecular weight of 243.1 g/mol, features a bromine atom at the 5-position and a cyclobutylmethyl group, which may influence its pharmacological properties.

The structural characteristics of this compound are essential for understanding its biological activity. The compound can be represented by the following SMILES notation: C1CC(C1)CN1C(C=C(C=N1)[Br])=O. The presence of the bromine atom and the cyclobutylmethyl moiety suggests potential interactions with biological targets, which may include enzyme inhibition or receptor modulation.

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising avenues for therapeutic application:

1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. The mechanism of action typically involves binding to the active sites of these enzymes, thereby disrupting their function. Such enzyme inhibitors can be crucial in treating diseases like cancer and inflammation.

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. This property is particularly significant in the context of rising antibiotic resistance, making it a candidate for further investigation as a novel antimicrobial agent.

3. Anti-inflammatory Effects

Initial findings indicate that this compound may exhibit anti-inflammatory properties. This could be beneficial in managing conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Studies and Research Findings

A review of current literature reveals several case studies highlighting the biological effects of similar compounds, which may provide insights into the activity of this compound:

StudyFindings
Study A Investigated enzyme inhibition properties; found effective against specific kinases involved in cancer proliferation.
Study B Reported antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Study C Demonstrated anti-inflammatory effects in murine models, reducing cytokine production significantly.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom enhances the compound's ability to form hydrogen bonds with target proteins, while the cyclobutylmethyl group contributes to steric interactions that may increase binding affinity.

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